molecular formula C21H23N7O B2374144 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1021214-37-8

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide

Número de catálogo B2374144
Número CAS: 1021214-37-8
Peso molecular: 389.463
Clave InChI: KLEPPXQOWIBDNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, also known as PDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP belongs to the class of pyridazinone derivatives and has shown promising results in various preclinical studies.

Aplicaciones Científicas De Investigación

Metabolism in Chronic Myelogenous Leukemia Patients

Flumatinib, structurally related to 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials for chronic myelogenous leukemia (CML). The study identified flumatinib metabolites in CML patients, revealing the main metabolic pathways in humans. The main metabolites involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Synthesis Process for CNS Disorder Treatment

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, with a similar structure, is under investigation for central nervous system disorders. A scalable synthetic process was established, optimizing reaction conditions and achieving high purity and yield, highlighting the potential for large-scale production (Wei et al., 2016).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines, related to the queried compound, were synthesized and evaluated as anti-diabetic drugs. They exhibited strong Dipeptidyl peptidase-4 (DPP-4) inhibition potential, suggesting their utility as effective anti-diabetic medications (Bindu et al., 2019).

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, closely related to the compound , were synthesized and found to be effective against Mycobacterium tuberculosis H37Ra. They showed significant anti-tubercular activity with low cytotoxicity to human cells (Srinivasarao et al., 2020).

Anticancer Activity

A study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives related to the compound revealed good anticancer activity. This suggests potential applications in cancer treatment (Kumar et al., 2013).

PCSK9 mRNA Translation Inhibitors

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, similar in structure, were identified as PCSK9 mRNA translation inhibitors, showing potential for cholesterol management (Londregan et al., 2018).

Antimicrobial Agents

Certain piperazine-1-carboxamide derivatives demonstrated significant antimicrobial activity, indicating potential use in treating bacterial and fungal infections (Desai et al., 2016).

Propiedades

IUPAC Name

N-(2-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-16-4-2-3-5-18(16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-17-8-10-22-11-9-17/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPPXQOWIBDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.